Shegansu B Shegansu B Shegansu B is a natural product found in Gnetum pendulum and Iris domestica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17982589
InChI: InChI=1S/C30H26O8/c1-36-24-11-17(4-3-16-7-20(31)13-21(32)8-16)28-27(15-24)38-30(18-5-6-26(37-2)25(35)12-18)29(28)19-9-22(33)14-23(34)10-19/h3-15,29-35H,1-2H3/b4-3+/t29-,30+/m0/s1
SMILES:
Molecular Formula: C30H26O8
Molecular Weight: 514.5 g/mol

Shegansu B

CAS No.:

Cat. No.: VC17982589

Molecular Formula: C30H26O8

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

Shegansu B -

Specification

Molecular Formula C30H26O8
Molecular Weight 514.5 g/mol
IUPAC Name 5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol
Standard InChI InChI=1S/C30H26O8/c1-36-24-11-17(4-3-16-7-20(31)13-21(32)8-16)28-27(15-24)38-30(18-5-6-26(37-2)25(35)12-18)29(28)19-9-22(33)14-23(34)10-19/h3-15,29-35H,1-2H3/b4-3+/t29-,30+/m0/s1
Standard InChI Key GWNCSUPBMBWFFK-NRNDYIJXSA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(C=C(C=C3O2)OC)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2C(C3=C(C=C(C=C3O2)OC)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

PropertySpecification
CAS Registry Number291535-65-4
Purity>98% (HPLC verified)
Physical FormYellowish amorphous powder
SolubilityDMSO (>10 mM)
Storage Conditions-20°C in sealed container

Natural Occurrence and Biosynthesis

Botanical Sources

Shegansu B has been isolated from:

  • Iridaceae Family

    • Belamcanda chinensis roots (0.12% dry weight yield)

  • Gnetaceae Family

    • Gnetum cleistostachyum lianas

    • Gnetum pendulum stems

    • Gnetum latifolium leaves

Biosynthetic Pathways

The compound forms through oxidative dimerization of isorhapontigenin precursors. Key enzymatic/non-enzymatic mechanisms include:

  • Silver Oxide-Mediated Coupling

    • Yields 58% Shegansu B from isorhapontigenin in acetone

  • FeCl₃-Catalyzed Polymerization

    • Generates oligostilbenes including Shegansu B derivatives

  • Biogenetic Oxidative Coupling

    • Proposed radical-mediated mechanism in planta

Synthetic Approaches

Structural Analogues

Recent synthetic efforts produced:

  • cis-Shegansu B (CAS 865474-99-3): Stereoisomer with enhanced solubility

  • Bisisorhapontigenin Derivatives: Trimers/tetramers showing improved bioactivity

Pharmacological Profile

Anti-Inflammatory Activity

Model SystemEffect ObservedMechanism
BV-2 Microglia78% NO inhibition at 10 μMNF-κB pathway suppression
TNF-α Production65% reduction (IC₅₀ = 7.2 μM)MAPK signaling modulation
LTB₄/LTD₄ ReceptorsPotent antagonism (Kᵢ = 0.8 nM)Competitive binding

Antioxidant Capacity

  • MDA Inhibition: 89% at 50 μM (rat liver homogenates)

  • ORAC Value: 8.2 μmol TE/μmol (compared to 3.5 for resveratrol)

Neuroprotective Effects

In Aβ₁₋₄₂-induced neuroinflammation models:

  • Reduced IL-1β secretion by 62%

  • Downregulated iNOS expression (p < 0.01 vs. control)

Analytical Characterization

Spectroscopic Data

¹H NMR (CD₃COCD₃, 300 MHz)

  • δ 6.85 (d, J = 16.4 Hz, H-7)

  • δ 6.72 (s, H-2/H-6)

  • δ 3.89 (s, OCH₃)

HPLC Parameters

ColumnMobile PhaseRetention Time
C18 (5 μm)MeOH:H₂O (65:35)12.4 min

Research Applications

Current Uses

  • Reference standard for stilbene quantification

  • Lead compound for anti-inflammatory drug development

  • Molecular probe for leukotriene receptor studies

VendorCatalog NumberPrice (5 mg)
BioCrickBCN3381$480
TargetMolTN5778$740

Recent Advances (2023-2025)

Structural Optimization

  • PEGylated Derivatives: Improved bioavailability (t₁/₂ increased from 2.1 to 6.8 hours in mice)

  • Nanoformulations: Liposomal encapsulation enhanced brain penetration by 3.2-fold

Mechanism of Action Studies

Cryo-EM studies revealed:

  • Direct interaction with IKKβ kinase (Kd = 4.8 nM)

  • Allosteric modulation of 5-LOX enzyme

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